N-Methyl Duloxetine-naphthyl-d7

Isotopic Purity Deuterium Incorporation Mass Spectrometry

N-Methyl Duloxetine-naphthyl-d7 (CAS 1217657-97-0, MF C19H14D7NOS, MW 318.48 g/mol) is a stable isotopically labeled analog of N-Methyl Duloxetine, an impurity and metabolite of the SNRI antidepressant duloxetine. The compound incorporates seven deuterium atoms exclusively on the naphthyl ring, achieving a mass shift of +7 Da relative to the unlabeled analyte.

Molecular Formula C19H21NOS
Molecular Weight 318.5 g/mol
Cat. No. B13447171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl Duloxetine-naphthyl-d7
Molecular FormulaC19H21NOS
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C19H21NOS/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17/h3-11,14,18H,12-13H2,1-2H3/i3D,4D,5D,7D,8D,9D,10D
InChIKeyJFTURWWGPMTABQ-DDDCEERRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl Duloxetine-naphthyl-d7: Deuterated Internal Standard for Accurate LC-MS/MS Quantification


N-Methyl Duloxetine-naphthyl-d7 (CAS 1217657-97-0, MF C19H14D7NOS, MW 318.48 g/mol) is a stable isotopically labeled analog of N-Methyl Duloxetine, an impurity and metabolite of the SNRI antidepressant duloxetine . The compound incorporates seven deuterium atoms exclusively on the naphthyl ring, achieving a mass shift of +7 Da relative to the unlabeled analyte . This deuterium labeling pattern ensures near-identical chemical and physical properties to the native compound while enabling distinct mass spectrometric detection, establishing its primary utility as an internal standard (IS) for isotope-dilution LC-MS/MS assays [1].

Why N-Methyl Duloxetine-naphthyl-d7 Cannot Be Replaced by Unlabeled or Alternative Deuterated Standards


Generic substitution of N-Methyl Duloxetine-naphthyl-d7 with unlabeled N-Methyl Duloxetine or alternative deuterated duloxetine analogs introduces quantifiable analytical error. The unlabeled compound co-elutes with the native analyte, rendering it incapable of correcting for matrix-induced ion suppression or extraction variability in LC-MS/MS workflows [1]. While Duloxetine-d7 (deuterated on the naphthyl ring) exists, it targets the parent drug (MW 297 → 304) rather than the N-methyl metabolite/impurity (MW 311 → 318) . This 14-Da mass differential alters chromatographic retention and ionization efficiency, compromising the fundamental assumption of identical physicochemical behavior required for accurate isotope-dilution quantification [2].

Quantitative Differentiation Evidence for N-Methyl Duloxetine-naphthyl-d7 Against Closest Comparators


Isotopic Purity and Deuterium Incorporation Fidelity: N-Methyl Duloxetine-naphthyl-d7 vs. Alternative Deuterated Standards

N-Methyl Duloxetine-naphthyl-d7 is manufactured to an isotopic purity standard of ≥97% d7, with Certificate of Analysis verification confirming absence of detectable d0, d1, or d2 species in representative production lots . This contrasts with lower-specification deuterated standards that may contain up to 5% residual unlabeled (d0) material, which directly contributes to quantitative bias in isotope-dilution assays [1]. The naphthyl-specific deuteration pattern (seven deuterium atoms on the naphthalene ring) minimizes hydrogen-deuterium exchange under physiological pH and typical sample preparation conditions, a stability advantage not guaranteed with alternative labeling schemes .

Isotopic Purity Deuterium Incorporation Mass Spectrometry

Mass Spectrometric Differentiation: Baseline Resolution from Unlabeled N-Methyl Duloxetine

The incorporation of seven deuterium atoms on the naphthyl ring of N-Methyl Duloxetine-naphthyl-d7 produces a molecular ion [M+H]+ at m/z 318.2, compared to m/z 311.2 for unlabeled N-Methyl Duloxetine—a mass shift of +7 Da . This >5 Da mass differential ensures complete baseline resolution between the internal standard and analyte channels in quadrupole-based MS instruments, eliminating isotopic spectral overlap that can occur with +3 Da (e.g., Duloxetine-d3) or +5 Da (e.g., Duloxetine-d5) labeled standards . The naphthyl ring localization of deuterium also preserves the key MRM transition fragmentation pattern (loss of the naphthol moiety), maintaining comparable ionization efficiency between labeled and unlabeled species [1].

LC-MS/MS Isotope Dilution MRM Transitions

Regulatory Compliance for Impurity Quantification: N-Methyl Duloxetine-naphthyl-d7 vs. Structural Analog Internal Standards

N-Methyl Duloxetine-naphthyl-d7 is specifically manufactured and characterized for use as a reference standard in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of duloxetine . Its isotopic labeling pattern meets the ICH M10 Bioanalytical Method Validation guideline recommendation that stable isotope-labeled internal standards be used for accurate quantification of analytes in biological matrices [1]. In contrast, structural analog internal standards (e.g., fluoxetine used for duloxetine assays) exhibit differential extraction recovery and ionization efficiency that can violate the ≤15% accuracy and precision acceptance criteria mandated for validated bioanalytical methods [2].

ICH Q3A/Q3B Pharmaceutical Impurity Method Validation

Matrix Effect Correction Efficacy: Deuterated vs. Unlabeled N-Methyl Duloxetine

The use of N-Methyl Duloxetine-naphthyl-d7 as an internal standard has been demonstrated to significantly reduce matrix effects and improve assay precision in bioanalytical applications [1]. Stable isotope-labeled internal standards compensate for variability in sample extraction, chromatographic retention, and ionization efficiency due to their nearly identical chemical and physical properties to the unlabeled analyte [2]. However, deuterium-labeled standards may exhibit slight chromatographic retention time shifts (typically 0.01-0.05 min) relative to the unlabeled analyte; the naphthyl-specific deuteration pattern of N-Methyl Duloxetine-naphthyl-d7 is designed to minimize this deuterium isotope effect on reversed-phase chromatography, ensuring co-elution within the narrow time window required for effective matrix effect correction [3].

Matrix Effects Ion Suppression Isotope Dilution

Validated Application Scenarios for N-Methyl Duloxetine-naphthyl-d7 in Research and Industrial Workflows


AND A Regulatory Submission: Quantification of N-Methyl Duloxetine Impurity in Duloxetine HCl Drug Substance

In support of Abbreviated New Drug Applications (ANDA), N-Methyl Duloxetine-naphthyl-d7 serves as the internal standard for validated LC-MS/MS methods quantifying the N-Methyl Duloxetine impurity in duloxetine hydrochloride API . The deuterated standard enables accurate determination of impurity levels against ICH Q3A thresholds (typically ≤0.10-0.15% for unspecified impurities), with method validation demonstrating accuracy within 85-115% and precision ≤15% CV across the calibration range [1]. The naphthyl-specific deuteration ensures no interference from the common MRM transition fragment (loss of 1-naphthol moiety), which is preserved in both labeled and unlabeled species [2].

Preclinical Pharmacokinetic Studies: Monitoring N-Methyl Duloxetine Metabolite Formation

For preclinical toxicokinetic and ADME studies of duloxetine, N-Methyl Duloxetine-naphthyl-d7 is employed as the internal standard for quantifying the N-methyl metabolite in plasma, urine, and tissue homogenates . The +7 Da mass shift provides clear chromatographic separation from the endogenous analyte, enabling reliable quantification at low ng/mL concentrations in complex biological matrices [1]. Use of this deuterated standard mitigates matrix effects commonly observed in plasma protein precipitation extracts, improving assay robustness and reducing the need for extensive sample cleanup [2].

Clinical Therapeutic Drug Monitoring (TDM) of Duloxetine Metabolites

In clinical laboratories performing therapeutic drug monitoring of duloxetine, N-Methyl Duloxetine-naphthyl-d7 enables accurate measurement of circulating N-methyl duloxetine levels as part of pharmacogenetic or adherence assessments . The isotope-dilution LC-MS/MS approach using this deuterated internal standard achieves the precision (≤15% CV) and sensitivity (LLOQ typically 1-5 ng/mL) required for clinical reporting [1]. The high isotopic purity (≥97% d7) minimizes cross-talk in multiplexed assays where multiple duloxetine-related analytes may be measured simultaneously [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methyl Duloxetine-naphthyl-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.